molecular formula C14H13FO2 B8315973 Ethyl (5-fluoronaphthalen-1-yl)acetate

Ethyl (5-fluoronaphthalen-1-yl)acetate

Cat. No.: B8315973
M. Wt: 232.25 g/mol
InChI Key: GVPMUACDKADACC-UHFFFAOYSA-N
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Description

Ethyl (5-fluoronaphthalen-1-yl)acetate is a fluorinated aromatic ester derivative characterized by a naphthalene ring system substituted with a fluorine atom at the 5-position and an ethyl acetate group at the 1-position.

Naphthalene derivatives are widely studied for their electronic and steric properties, which are critical in pharmaceuticals, agrochemicals, and materials science . The ethyl acetate moiety serves as a hydrolyzable ester group, commonly used to modulate lipophilicity and bioavailability in prodrug designs .

Properties

Molecular Formula

C14H13FO2

Molecular Weight

232.25 g/mol

IUPAC Name

ethyl 2-(5-fluoronaphthalen-1-yl)acetate

InChI

InChI=1S/C14H13FO2/c1-2-17-14(16)9-10-5-3-7-12-11(10)6-4-8-13(12)15/h3-8H,2,9H2,1H3

InChI Key

GVPMUACDKADACC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C2C=CC=C(C2=CC=C1)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Differences Among Analogous Compounds
Compound Name Substituent(s) Aromatic System Molecular Formula Molecular Weight (g/mol)
Ethyl (5-fluoronaphthalen-1-yl)acetate Fluorine (5-position) Naphthalene C₁₄H₁₃FO₂ 248.25 (calculated)
Ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate Bromine (5-position) Tetrahydronaphthalene C₁₃H₁₄BrO₂ 297.16
Ethyl 2-(5-nitro-1H-indol-1-yl)acetate Nitro (5-position) Indole C₁₂H₁₂N₂O₄ 248.24
Ethyl (2-cyanophenyl)acetate Cyano (2-position) Phenyl C₁₁H₁₁NO₂ 189.21

Key Observations :

  • Substituent Effects : Fluorine (atomic radius: 0.64 Å) is smaller and more electronegative than bromine (1.14 Å), leading to distinct electronic and steric interactions. This impacts reactivity (e.g., slower nucleophilic substitution for fluorine) and polarity .
  • Aromatic System : Naphthalene (10 π-electrons) offers extended conjugation compared to indole (9 π-electrons) or phenyl (6 π-electrons), influencing UV absorbance and stability .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property This compound (Inferred) Ethyl Acetate Ethyl 2-(5-nitro-1H-indol-1-yl)acetate
Boiling Point (°C) ~280–300 (estimated) 77 Not reported
Solubility in Water Low (hydrophobic naphthalene core) 8.3 g/100 mL Insoluble (nitro group enhances polarity but indole limits solubility)
LogP (Partition Coefficient) ~3.5–4.0 (estimated) 0.73 ~2.8 (calculated)

Analysis :

  • The fluorinated naphthalene derivative is expected to exhibit higher hydrophobicity (logP ~3.5–4.0) compared to ethyl acetate (logP 0.73) due to the aromatic system and fluorine’s weak polarity .
  • The nitro group in Ethyl 2-(5-nitro-1H-indol-1-yl)acetate increases polarity but is counterbalanced by the indole ring’s hydrophobicity .

Reactivity and Stability

  • Hydrolysis: Ethyl esters typically undergo alkaline or enzymatic hydrolysis. The electron-withdrawing fluorine may slow hydrolysis compared to non-fluorinated analogs, as seen in brominated derivatives .
  • Thermal Stability: Fluorinated aromatic compounds generally exhibit higher thermal stability due to strong C-F bonds (bond energy ~485 kJ/mol) compared to C-Br (285 kJ/mol) or C-NO₂ (~200 kJ/mol) .

Q & A

Basic: What are the standard synthetic routes for Ethyl (5-fluoronaphthalen-1-yl)acetate, and how can reaction yields be optimized?

Methodological Answer:
this compound is typically synthesized via esterification or nucleophilic substitution. A common approach involves:

  • Step 1: Fluorination of naphthalene at the 5-position using electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions .
  • Step 2: Acetylation of the fluorinated naphthalene using ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) to form the ester bond.
  • Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .

Yield Optimization:

  • Use catalytic DMAP (4-dimethylaminopyridine) to enhance esterification efficiency.
  • Monitor reaction progress via TLC or GC-MS to minimize side products .

Basic: What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Confirm ester linkage (δ ~4.1–4.3 ppm for -OCH₂CH₃) and fluoronaphthalene aromatic signals (spin-spin splitting due to fluorine) .
    • ¹⁹F NMR: Quantify fluorine incorporation (single peak at ~-110 ppm, depending on substituent effects) .
  • GC-MS: Identify molecular ion peaks (m/z ~232 for [M⁺]) and fragmentation patterns (e.g., loss of COOEt group) .
  • X-ray Crystallography: Resolve crystal packing and bond angles using SHELXL for refinement .

Advanced: How does the fluorine substituent influence the compound’s reactivity in catalytic reactions?

Methodological Answer:
The 5-fluoro group on naphthalene:

  • Electronic Effects: Withdraws electron density via inductive effects, activating the naphthalene ring toward electrophilic substitution at specific positions.
  • Steric Effects: Minimal steric hindrance allows for regioselective functionalization .

Experimental Validation:

  • Perform DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces and predict reactive sites.
  • Compare reaction rates with non-fluorinated analogs using kinetic studies (e.g., UV-Vis monitoring) .

Advanced: What computational methods are suitable for modeling the thermodynamic stability of this compound?

Methodological Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to determine bond dissociation energies (BDEs) and assess stability .
  • Thermogravimetric Analysis (TGA): Experimentally validate decomposition temperatures (e.g., ~200–250°C for ester cleavage) and correlate with computed activation energies .
  • Solvent Effects: Use COSMO-RS to predict solubility in polar aprotic solvents (e.g., DMSO, acetone) .

Basic: How can impurities be removed during purification of this compound?

Methodological Answer:

  • Liquid-Liquid Extraction: Partition between ethyl acetate and brine to remove unreacted starting materials.
  • Column Chromatography: Use silica gel with a hexane:ethyl acetate (8:2) mobile phase. Monitor fractions via TLC (Rf ~0.4) .
  • Recrystallization: Dissolve in hot ethanol and cool slowly to isolate crystalline product .

Advanced: What strategies are employed to evaluate the biological activity of this compound?

Methodological Answer:

  • Enzyme Inhibition Assays:
    • Screen against target enzymes (e.g., cyclooxygenase-2) using fluorogenic substrates. Measure IC₅₀ values via fluorescence quenching .
  • Cytotoxicity Studies:
    • Treat cancer cell lines (e.g., HeLa) and quantify viability via MTT assay. Compare with fluorouracil controls .
  • ADMET Profiling:
    • Predict pharmacokinetics using SwissADME. Validate metabolic stability in liver microsomes .

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